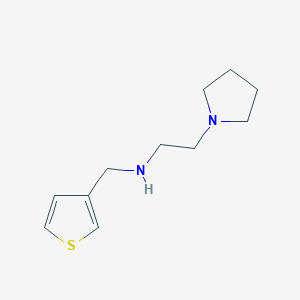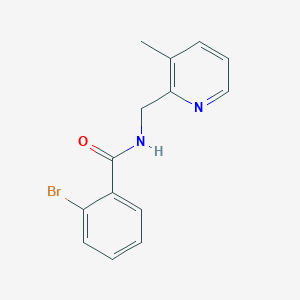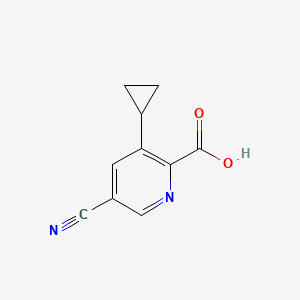
2-(tert-butylamino)-N-(3-phenylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-butylamino)-N-(3-phenylpropyl)acetamide is an organic compound that features a tert-butylamino group and a phenylpropyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylamino)-N-(3-phenylpropyl)acetamide typically involves the reaction of tert-butylamine with 3-phenylpropylamine, followed by acylation with acetic anhydride or acetyl chloride. The reaction conditions often require a solvent such as dichloromethane or toluene, and a base like triethylamine to neutralize the generated acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-butylamino)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Applications De Recherche Scientifique
2-(tert-butylamino)-N-(3-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(tert-butylamino)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-butylamino)-N-(3-phenylpropyl)ethanamide
- 2-(tert-butylamino)-N-(3-phenylpropyl)propanamide
Uniqueness
2-(tert-butylamino)-N-(3-phenylpropyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butylamino group provides steric hindrance, affecting its reactivity and interaction with molecular targets. The phenylpropyl group contributes to its hydrophobicity and potential binding affinity to certain receptors.
Propriétés
Formule moléculaire |
C15H24N2O |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
2-(tert-butylamino)-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C15H24N2O/c1-15(2,3)17-12-14(18)16-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,17H,7,10-12H2,1-3H3,(H,16,18) |
Clé InChI |
ZGMJBTBRURTKLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(=O)NCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B14909485.png)



![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)





![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)



